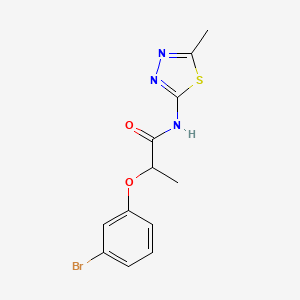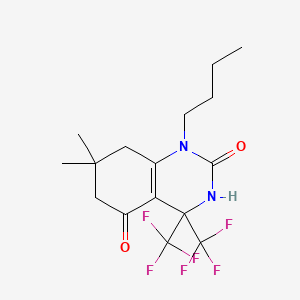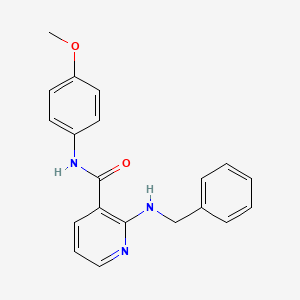![molecular formula C22H32N2O4S B4712070 1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4712070.png)
1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine
説明
1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as ADS-5102 and belongs to the class of adamantane derivatives. ADS-5102 has been studied extensively for its pharmacological properties and has shown promising results in treating various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of ADS-5102 is not fully understood. However, it is believed to act on the glutamate and dopamine systems in the brain. ADS-5102 has been shown to increase the release of dopamine and inhibit the reuptake of glutamate in animal studies. These effects may contribute to the therapeutic effects of the compound in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ADS-5102 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in animal studies. BDNF is a protein that plays a crucial role in neuronal survival, growth, and differentiation. ADS-5102 has also been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
ADS-5102 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and lipids, which makes it suitable for drug delivery systems. However, ADS-5102 has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications. Additionally, the compound may have some toxic effects, and the optimal dosage and administration route are not yet established.
将来の方向性
There are several future directions for research on ADS-5102. One area of research is to investigate the potential therapeutic applications of ADS-5102 in various neurological and psychiatric disorders. Another area of research is to study the pharmacokinetics and pharmacodynamics of ADS-5102 in humans. Additionally, more research is needed to fully understand the mechanism of action of ADS-5102 and its biochemical and physiological effects. Finally, the development of new drug delivery systems using ADS-5102 is an area of research that has significant potential for future applications.
Conclusion:
ADS-5102 is a promising compound that has potential therapeutic applications in various neurological and psychiatric disorders. The synthesis method of ADS-5102 is well established, and the compound has been studied extensively for its pharmacological properties. The exact mechanism of action and the optimal dosage and administration route of ADS-5102 are not yet established, and more research is needed to fully understand the potential of this compound. However, ADS-5102 has several advantages for lab experiments, and the development of new drug delivery systems using ADS-5102 is an area of research that has significant potential for future applications.
科学的研究の応用
ADS-5102 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in treating Parkinson's disease, multiple sclerosis, and Tourette’s syndrome. ADS-5102 has also been studied for its antidepressant and anxiolytic effects. The compound has shown to improve cognitive function and memory in animal studies. ADS-5102 has also been studied for its potential use in drug delivery systems due to its solubility in water and lipids.
特性
IUPAC Name |
1-(1-adamantyl)-4-(2,4-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-27-19-3-4-21(20(12-19)28-2)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOZNQCJHTPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-ethyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4712002.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4712022.png)

![ethyl 3-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4712042.png)
![N-(3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4712049.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4712059.png)
![N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4712075.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4712088.png)

![N-(4-bromo-2-isopropylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4712104.png)